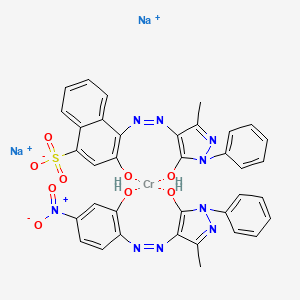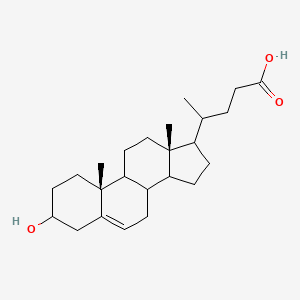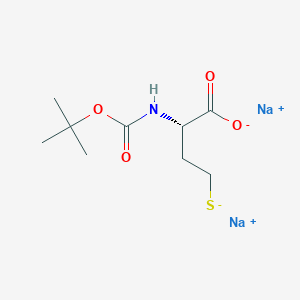![molecular formula C15H23NO5 B14796622 1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid](/img/structure/B14796622.png)
1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid is a complex organic compound with a spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which includes a nitrogen atom and a carboxylic acid functional group. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid typically involves multiple steps. One common method starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate compound. This intermediate is then subjected to further reactions, including alkylation and heterocyclization, to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s spirocyclic structure makes it a valuable scaffold for designing biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Boc-2-hydroxy-1-oxa-8-azaspiro-[4.5]decane: This compound has a similar spirocyclic structure but includes a hydroxy group instead of an oxo group.
2-Boc-7-oxo-8-oxa-2,6-diaza-spiro-[4.5]decane: Another related compound with a similar spirocyclic framework but different functional groups.
1-Oxa-8-azaspiro-[4.5]decan-3-ol: This compound features a spirocyclic structure with an oxa and hydroxy group.
Uniqueness
1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H23NO5 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-8-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C15H23NO5/c1-14(2,3)21-12(18)11-10(17)4-5-15(11)6-8-16(9-7-15)13(19)20/h11H,4-9H2,1-3H3,(H,19,20) |
Clé InChI |
KBXSPJDIJSSNEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1C(=O)CCC12CCN(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14796543.png)
![Tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]-2,3-dihydroindole-1-carboxylate](/img/structure/B14796548.png)

![Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B14796554.png)
![[(2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride](/img/structure/B14796555.png)
![N-[6-[1,2-dihydroxy-3-(4-hydroxyphenyl)propyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B14796565.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B14796579.png)

![[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B14796601.png)

![1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol](/img/structure/B14796603.png)
![2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14796605.png)


